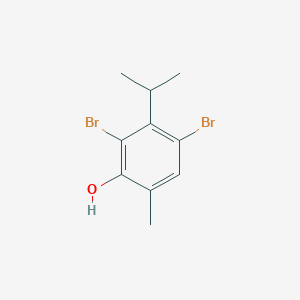

2,4-Dibromo-3-isopropyl-6-methylbenzenol

Description

BenchChem offers high-quality 2,4-Dibromo-3-isopropyl-6-methylbenzenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-3-isopropyl-6-methylbenzenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dibromo-6-methyl-3-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-5(2)8-7(11)4-6(3)10(13)9(8)12/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTABDMPJXRYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)Br)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377339 | |

| Record name | 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70454-10-3 | |

| Record name | 2,4-Dibromo-6-methyl-3-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 2,4-Dibromo-3-isopropyl-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-3-isopropyl-6-methylphenol, with the CAS Number 70454-10-3, is a halogenated phenolic compound.[1] Its structure, featuring a substituted phenol ring, suggests potential applications in areas such as synthetic chemistry as an intermediate, or in the development of new bioactive molecules, leveraging the known antimicrobial and other biological activities of halogenated phenols. A thorough understanding of its physical properties is the foundational bedrock for any research and development endeavor, directly influencing reaction kinetics, formulation, purification, and safety protocols.

This guide provides a comprehensive overview of the key physical properties of 2,4-Dibromo-3-isopropyl-6-methylphenol. Due to a notable absence of experimentally determined data in publicly accessible literature, this document presents high-quality computed data alongside detailed, field-proven experimental protocols. This approach equips the research scientist with not only the best available data but also the methodologies to empirically validate these properties and to characterize novel compounds of similar nature.

Molecular Structure and Identification

The molecular structure of 2,4-Dibromo-3-isopropyl-6-methylphenol is fundamental to its physical and chemical behavior. The arrangement of the bromine, isopropyl, and methyl substituents on the phenol ring dictates its polarity, steric hindrance, and potential for intermolecular interactions.

Caption: Molecular structure of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Computed Physical Properties

In the absence of peer-reviewed experimental data, computational models provide valuable estimations for the physical properties of 2,4-Dibromo-3-isopropyl-6-methylphenol. The following table summarizes key computed values. It is imperative for researchers to note that these are theoretical values and experimental verification is highly recommended.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂Br₂O | Santa Cruz Biotechnology[1] |

| Molecular Weight | 308.01 g/mol | Santa Cruz Biotechnology[1] |

| XLogP3-AA | 4.4 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 307.92344 Da | PubChem[2] |

| Monoisotopic Mass | 305.92549 Da | PubChem[2] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[2] |

| Heavy Atom Count | 13 | PubChem[2] |

| Complexity | 172 | PubChem[2] |

Experimental Determination of Physical Properties

The following section outlines the standard operating procedures for the experimental determination of the primary physical properties of a crystalline organic compound such as 2,4-Dibromo-3-isopropyl-6-methylphenol.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, crystalline 2,4-Dibromo-3-isopropyl-6-methylphenol is finely powdered.[3]

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Initial Determination: A rapid heating rate (e.g., 10°C/min) is used to determine an approximate melting range.[6]

-

Accurate Determination: The apparatus is cooled, and a fresh sample is heated at a much slower rate (1-2°C/min) through the approximate melting range.[6]

-

Data Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is molten (completion) are recorded as the melting range.[6]

Caption: Workflow for melting point determination.

Solubility Profile

Understanding the solubility of 2,4-Dibromo-3-isopropyl-6-methylphenol in various solvents is crucial for purification (recrystallization), reaction setup, and formulation.

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube.

-

Observation: The mixture is agitated (vortexed) at a controlled temperature. The solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).[7][8]

-

Aqueous Solubility and pH: For water-soluble compounds, the pH of the resulting solution should be tested with pH paper to indicate acidic or basic properties.[9] Given its phenolic structure, 2,4-Dibromo-3-isopropyl-6-methylphenol is expected to be acidic and show increased solubility in aqueous base (e.g., 5% NaOH) compared to water.[7]

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10][11][12]

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 2,4-Dibromo-3-isopropyl-6-methylphenol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis:

-

Chemical Shift (δ): The position of the signals will indicate the electronic environment of the protons. The aromatic proton, hydroxyl proton, isopropyl methine and methyl protons, and the methyl group protons on the ring will have characteristic chemical shifts.

-

Integration: The area under each peak will be proportional to the number of protons it represents.

-

Multiplicity (Splitting): The splitting pattern of the signals will reveal adjacent non-equivalent protons. For example, the isopropyl methine proton should appear as a septet, and the isopropyl methyl protons as a doublet.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.

-

Data Acquisition: Acquire the ¹³C NMR spectrum.

-

Data Analysis: The number of unique signals will correspond to the number of non-equivalent carbon atoms in the molecule, confirming the carbon skeleton.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[13][14]

Protocol:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: An infrared spectrum is obtained by passing infrared radiation through the sample.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands. For 2,4-Dibromo-3-isopropyl-6-methylphenol, key expected peaks include:

-

A broad O-H stretch (around 3200-3600 cm⁻¹)

-

C-H stretches from the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹)

-

C=C stretches from the aromatic ring (around 1450-1600 cm⁻¹)

-

A C-O stretch (around 1200 cm⁻¹)

-

C-Br stretches (typically in the fingerprint region, <1000 cm⁻¹)

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.[15][16][17]

Protocol:

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, often using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio.

-

Data Analysis:

-

Molecular Ion Peak (M⁺): This peak corresponds to the mass of the intact molecule and confirms the molecular weight. The isotopic pattern of this peak will be characteristic of a molecule containing two bromine atoms (with their ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).

-

Fragment Ions: The fragmentation pattern can provide clues about the structure of the molecule.

-

Conclusion

References

- Biosynth. (n.d.). 2,4-Dibromo-6-methylphenol.

- Unknown. (2024, September 24). Solubility test for Organic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (2021, April 29). Solubility test/ Organic lab. YouTube.

- HSC Chemistry. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.

- Unknown. (n.d.). Melting point determination.

- Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- JoVE. (2017, February 22).

- Unknown. (n.d.). DETERMINATION OF MELTING POINTS.

- Unknown. (2021, September 19). experiment (1)

- Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Quora. (2017, November 11). Can a mass spectrometer determine the structure of an organic compound?.

- Indonesian Journal of Science & Technology. (2019, April 1).

- Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.

- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.

- ResearchGate. (n.d.). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution.

- YouTube. (2025, February 13). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak).

- PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy.

- Unknown. (n.d.). fourier transform infrared spectroscopy.

- RTI Labor

- International Journal of Multidisciplinary Research and Development. (n.d.). Detection and Identification of organics by FTIR and GC-MS Techniques.

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

- PubChem. (n.d.). Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-.

- Santa Cruz Biotechnology. (n.d.). 2,4-Dibromo-3-isopropyl-6-methylbenzenol.

- PubChem. (n.d.). 2,4-Dibromo-6-methylphenol.

- Biosynth. (n.d.). 2,4-Dibromo-6-methylphenol | 609-22-3 | AAA60922.

- NIH. (n.d.). 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol.

- MDPI. (n.d.). 2,4-Bis[(2,6-diisopropylphenyl)imino]-3-methylpentan-3-ol.

- PubChem. (n.d.). 2,4-Dibromo-3-methylphenol.

- Scribd. (n.d.). Lab Experiment 3 Identification of A Substance by Physical Properties | PDF.

Sources

- 1. scbt.com [scbt.com]

- 2. Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)- | C10H12Br2O | CID 641215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. azolifesciences.com [azolifesciences.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. photometrics.net [photometrics.net]

- 14. rtilab.com [rtilab.com]

- 15. hscprep.com.au [hscprep.com.au]

- 16. fiveable.me [fiveable.me]

- 17. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 2,4-Dibromo-3-isopropyl-6-methylphenol

Introduction

2,4-Dibromo-3-isopropyl-6-methylphenol, a halogenated derivative of the naturally occurring monoterpenoid thymol, is a compound of significant interest in synthetic organic chemistry and potential pharmacological applications. The introduction of bromine atoms onto the phenolic ring dramatically alters the electronic and steric properties of the parent molecule, thymol, leading to modified reactivity and biological activity. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development. This document will primarily refer to the compound as 2,4-dibromo-6-isopropyl-3-methylphenol, in line with IUPAC naming conventions that prioritize the numbering of the hydroxyl group.

Chemical Identity and Structure

The nomenclature for this compound can vary, leading to potential ambiguity. The structure consists of a phenol ring substituted with two bromine atoms, an isopropyl group, and a methyl group. The most systematic name is 2,4-dibromo-6-isopropyl-3-methylphenol .

-

CAS Numbers: 52262-38-1 (for 2,4-dibromo-6-isopropyl-3-methylphenol)[1], 70454-10-3 (for 2,4-Dibromo-3-isopropyl-6-methylphenol)[2][3][4][5][6]

-

Synonyms: 2,4-Dibromothymol, 2,6-Dibrom-thymol[1]

The chemical structure of 2,4-dibromo-6-isopropyl-3-methylphenol is depicted in the following diagram:

Caption: Chemical structure of 2,4-dibromo-6-isopropyl-3-methylphenol.

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dibromo-6-isopropyl-3-methylphenol is provided in the table below. It is important to note that experimentally determined values for some properties are not widely available in the literature.

| Property | Value | Source |

| Molecular Weight | 308.01 g/mol | [2][5] |

| Molecular Formula | C₁₀H₁₂Br₂O | [2][5] |

| Melting Point | 1.9°C (estimate) | [7] |

| Density | 1.6094 (rough estimate) | [7] |

| Solubility | Insoluble in water. Soluble in alkali hydroxides. | [8] |

Synthesis of 2,4-Dibromo-6-isopropyl-3-methylphenol

The synthesis of 2,4-dibromo-6-isopropyl-3-methylphenol is typically achieved through the electrophilic bromination of thymol (2-isopropyl-5-methylphenol). The hydroxyl and alkyl groups on the thymol ring are activating and direct electrophiles to the ortho and para positions. Due to steric hindrance from the bulky isopropyl group at the 2-position, the initial bromination predominantly occurs at the para position (position 4). A subsequent bromination then occurs at the available ortho position (position 2).

A common synthetic approach involves a two-step process starting from thymol. The first step is the selective monobromination to yield 4-bromothymol, followed by a second bromination to give the desired 2,4-dibromothymol.

Caption: Synthetic workflow for 2,4-dibromo-6-isopropyl-3-methylphenol from thymol.

Experimental Protocol: Vanadium-Catalyzed Bromination

The following protocol is adapted from a method described for the vanadium-catalyzed bromination of thymol and its derivatives.[9]

Step 1: Synthesis of 4-Bromothymol

-

Reaction Setup: In a suitable reaction vessel, dissolve thymol (1 equivalent) and potassium bromide (KBr, 1 equivalent) in an aqueous solution.

-

Catalyst Addition: Introduce a catalytic amount of a vanadium source, such as ammonium vanadate (NH₄VO₃).

-

Initiation: Add hydrogen peroxide (H₂O₂, 2 equivalents) to initiate the reaction. The reaction is typically carried out at a controlled pH (e.g., pH 1-2.5) and temperature (e.g., 30°C).

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield 4-bromothymol.

Step 2: Synthesis of 2,4-Dibromo-6-isopropyl-3-methylphenol from 4-Bromothymol

-

Reaction Setup: The procedure is analogous to the monobromination. Dissolve the synthesized 4-bromothymol (1 equivalent) and KBr (1 equivalent) in the aqueous catalyst solution.

-

Initiation: Add H₂O₂ (2 equivalents) to begin the second bromination.

-

Reaction Monitoring, Work-up, and Purification: Follow the same procedures as in Step 1 to isolate and purify the final product, 2,4-dibromo-6-isopropyl-3-methylphenol.[9]

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of 2,4-dibromo-6-isopropyl-3-methylphenol.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

¹H NMR (CDCl₃): δ = 7.33 (s, 1H), 5.70 (s, 1H), 3.35–3.21 (m, 1H), 2.54 (s, 3H), 1.26–1.22 (d, J = 7 Hz, 6H) ppm.[9]

¹³C NMR Spectroscopy

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

-

MS (EI): m/z = 306 (20) [M]⁺, 308 (40) [M+2]⁺, 310 (20) [M+4]⁺, 291 (55) [M-CH₃]⁺, 293 (100) [M+2-CH₃]⁺, 295 (55) [M+4-CH₃]⁺, 212 (50) [M-CH₃Br]⁺, 214 (50) [M+2-CH₃Br]⁺.[9] The characteristic isotopic pattern of two bromine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ~1:2:1 ratio) is a key diagnostic feature.

Potential Applications and Biological Activity

While specific, large-scale applications for 2,4-dibromo-6-isopropyl-3-methylphenol are not extensively documented, its structural relationship to thymol and other halogenated phenols suggests several areas of research interest. Halogenation of phenols is a known strategy to enhance their biological activities.[10]

-

Antimicrobial Research: Thymol itself exhibits significant antibacterial and antifungal properties.[11] Halogenated derivatives of thymol have been shown to possess enhanced antimicrobial activity.[10][11] For instance, 4-chlorothymol has demonstrated potent activity against Staphylococcus aureus and Staphylococcus epidermis.[10] It is plausible that 2,4-dibromo-6-isopropyl-3-methylphenol could exhibit similar or enhanced antimicrobial effects, making it a candidate for further investigation in the development of new antiseptic or disinfectant agents.

-

Synthetic Intermediate: This compound can serve as a versatile intermediate in organic synthesis. The bromine atoms can be replaced or modified through various cross-coupling reactions, allowing for the synthesis of more complex molecules with potential applications in materials science or medicinal chemistry.

-

Antioxidant Studies: Phenolic compounds are well-known for their antioxidant properties. The electronic effects of the bromine substituents could modulate the antioxidant capacity of the thymol scaffold, which warrants further investigation.

Safety and Handling

As with all halogenated aromatic compounds, 2,4-dibromo-6-isopropyl-3-methylphenol should be handled with appropriate safety precautions in a well-ventilated laboratory environment or under a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest.

For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

2,4-Dibromo-6-isopropyl-3-methylphenol is a readily synthesizable derivative of thymol with distinct physicochemical and spectroscopic properties. While its applications are still under exploration, its structural features suggest potential as an antimicrobial agent and a valuable intermediate in organic synthesis. This guide provides a foundational understanding of this compound, intended to support further research and development in the scientific community.

References

-

PubChem. Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

- Kaur, R., Darokar, M., et al. (2013). Synthesis of halogenated derivatives of thymol and their antimicrobial activities. Medicinal Chemistry Research.

-

Al-Shabib, N. A., et al. (2024). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Microbiology. [Link]

-

ResearchGate. Synthesis of halogenated derivatives of thymol and their antimicrobial activities | Request PDF. [Link]

-

ChemBK. 2,4-Dibromo-6-isopropyl-3-methylphenol. [Link]

-

Arctom. CAS NO. 70454-10-3 | 2,4-Dibromo-3-isopropyl-6-methylphenol. [Link]

-

ChemWhat. 2,4-Dibromo-6-isopropil-3-metilfenol CAS#: 52262-38-1. [Link]

-

MySkinRecipes. 2,4-Dibromo-3-isopropyl-6-methylphenol. [Link]

-

Butera, V., et al. (2015). Thymol Bromination A Comparison between Enzymatic and Chemical Catalysis. European Journal of Inorganic Chemistry. [Link]

Sources

- 1. Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)- | C10H12Br2O | CID 641215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 70454-10-3|2,4-Dibromo-3-isopropyl-6-methylphenol|BLD Pharm [bldpharm.com]

- 3. 70454-10-3 | 2,4-Dibromo-3-isopropyl-6-methylbenzenol | Tetrahedron [thsci.com]

- 4. arctomsci.com [arctomsci.com]

- 5. scbt.com [scbt.com]

- 6. 2,4-Dibromo-3-isopropyl-6-methylphenol [myskinrecipes.com]

- 7. 2,4-Dibromo-6-isopropyl-3-methylphenol [chembk.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. art.torvergata.it [art.torvergata.it]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dibromo-3-isopropyl-6-methylphenol CAS number 70454-10-3

An In-Depth Technical Guide to 2,4-Dibromo-3-isopropyl-6-methylphenol (CAS No. 70454-10-3 / 52262-38-1)

This guide provides a comprehensive technical overview of 2,4-Dibromo-3-isopropyl-6-methylphenol, a substituted phenolic compound of interest to researchers in drug discovery and chemical synthesis. It is important to note that publicly available data on this specific molecule is limited. Therefore, this document synthesizes established principles of organic chemistry and extrapolates from closely related, well-characterized analogues to provide a robust and practical guide for the scientific professional. We will delve into its chemical identity, propose a logical synthetic route, discuss methods for its characterization, hypothesize its potential biological activities based on its structural class, and provide essential safety and handling protocols.

Chemical Identity and Physicochemical Properties

2,4-Dibromo-3-isopropyl-6-methylphenol is a halogenated and alkylated phenol. The presence of two bromine atoms, along with isopropyl and methyl groups on the phenolic ring, suggests a molecule with significant lipophilicity and potential for diverse chemical reactivity and biological interactions.

It is cataloged under at least two CAS numbers: 70454-10-3, often used by commercial suppliers, and 52262-38-1, which is referenced in the PubChem database. For the purpose of this guide, we will refer to the data associated with the PubChem entry as the primary reference.

Table 1: Physicochemical Properties of 2,4-Dibromo-3-isopropyl-6-methylphenol

| Property | Value | Source |

| IUPAC Name | 2,4-dibromo-3-methyl-6-propan-2-ylphenol | PubChem[1] |

| CAS Number | 52262-38-1 | PubChem[1] |

| Alternate CAS | 70454-10-3 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₁₀H₁₂Br₂O | PubChem[1] |

| Molecular Weight | 308.01 g/mol | PubChem[1] |

| XLogP3-AA | 4.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O [label="O", fontcolor="#EA4335"]; H_O [label="H", fontcolor="#202124"]; Br1 [label="Br", fontcolor="#34A853"]; Br2 [label="Br", fontcolor="#34A853"]; C_iso_1 [label="C"]; C_iso_2 [label="CH3"]; C_iso_3 [label="CH3"]; H_iso [label="H"]; C_Me [label="CH3"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- O; O -- H_O; C2 -- Br1; C3 -- C_Me; C4 -- Br2; C6 -- C_iso_1; C_iso_1 -- H_iso; C_iso_1 -- C_iso_2; C_iso_1 -- C_iso_3;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O [pos="0,2!"]; H_O [pos="-0.5,2.3!"]; Br1 [pos="-1.73,1!"]; C_Me [pos="-1.73,-1!"]; Br2 [pos="0,-2!"]; C_iso_1 [pos="1.73,1!"]; H_iso [pos="1.73,1.5!"]; C_iso_2 [pos="2.5,0.5!"]; C_iso_3 [pos="2.5,1.5!"]; }

Caption: Chemical structure of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Proposed Synthesis and Purification Workflow

The hydroxyl (-OH), isopropyl, and methyl groups are all ortho-, para-directing activators. In 3-isopropyl-6-methylphenol, the positions ortho and para to the powerful hydroxyl activator are positions 2, 4, and 6. Positions 3 and 6 are already substituted. This leaves positions 2 and 4 open for electrophilic attack. The bromination is therefore expected to proceed at these positions.

Caption: Proposed synthetic workflow for 2,4-Dibromo-3-isopropyl-6-methylphenol.

Experimental Protocol: Proposed Synthesis

This protocol is a hypothetical procedure based on established methods for phenol bromination.[3] Researchers should perform initial small-scale trials to optimize reaction conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HBr), dissolve 1.0 equivalent of 3-isopropyl-6-methylphenol in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂). The use of a non-polar solvent is crucial to achieve selective dibromination rather than the exhaustive tribromination often seen with polar solvents like water.[3]

-

Bromination: Cool the flask in an ice bath to 0-5 °C. Prepare a solution of 2.0 to 2.1 equivalents of elemental bromine (Br₂) in the same solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, maintaining the low temperature. The reaction is typically rapid.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Wash the organic layer sequentially with a dilute solution of sodium thiosulfate (to quench excess bromine), water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product will likely be an oil or a low-melting solid. Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure compound.

Analytical Characterization

Characterization of the final product is essential to confirm its identity and purity. The following techniques are standard for a molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the hydroxyl proton, the isopropyl methine and methyl protons, and the methyl group protons on the ring. The hydroxyl proton will be a broad singlet. The aromatic proton will appear as a singlet. The isopropyl group will present as a septet for the CH proton and a doublet for the two CH₃ groups. The ring-bound methyl group will be a singlet.

-

¹³C NMR: The carbon NMR will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, confirming the asymmetry of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is particularly useful for halogenated compounds. Due to the nearly 1:1 natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), any fragment containing bromine atoms will appear as a characteristic isotopic cluster.[4] For a molecule with two bromine atoms, the molecular ion peak (M⁺) will appear as a triplet with a relative intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks, which is a definitive indicator of a dibrominated compound.

Other Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show a characteristic broad O-H stretch for the phenolic hydroxyl group (around 3200-3600 cm⁻¹) and C-Br stretches in the fingerprint region (typically 500-650 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis and quantification, likely using an acetonitrile/water mobile phase and UV detection.

Potential Biological Activities and Applications (Hypothesized)

While no specific biological studies have been published for 2,4-Dibromo-3-isopropyl-6-methylphenol, the broader class of brominated phenols, particularly those found in marine algae, are known to possess a range of biological activities.[5] These provide a strong rationale for investigating this compound in similar assays.

Potential Antimicrobial Activity

Many bromophenols exhibit significant antibacterial and antifungal properties.[6][7][8][9] The mechanism is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the target molecule, enhanced by the alkyl and bromo substituents, would facilitate its passage through microbial cell walls, making it a promising candidate for antimicrobial drug discovery.

Potential Antioxidant Activity

Phenolic compounds are well-known antioxidants.[2][10] Their primary mechanism of action involves donating the hydrogen atom from their hydroxyl group to neutralize free radicals, thus terminating damaging oxidative chain reactions. This process is known as Hydrogen Atom Transfer (HAT). Another possible mechanism is Single Electron Transfer (SET).[11] The electron-donating alkyl groups on the ring may enhance this antioxidant capacity, although the electron-withdrawing bromine atoms could have a counteracting effect. The overall antioxidant potential would need to be determined experimentally.

Caption: General mechanism of antioxidant action by phenolic compounds via Hydrogen Atom Transfer.

Safety and Handling

No specific material safety data sheet (MSDS) is available for 2,4-Dibromo-3-isopropyl-6-methylphenol. However, based on data for structurally similar compounds like other brominated phenols, it should be handled with care. Bromophenols are generally considered to be irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[12][13] Long-term toxicological properties are unknown.

Table 2: Recommended Safety and Handling Procedures

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat are mandatory. Work in a well-ventilated fume hood. |

| Handling | Avoid generating dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| First Aid: Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |

| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| First Aid: Ingestion | Do NOT induce vomiting. If conscious, rinse mouth with water and give 1-2 glasses of water to drink. Seek immediate medical attention. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. This compound may be classified as hazardous waste. |

Conclusion

2,4-Dibromo-3-isopropyl-6-methylphenol is a chemical entity with a structure that suggests significant potential for applications in medicinal chemistry and materials science, particularly as a candidate antimicrobial or antioxidant agent. This guide has provided a framework for its synthesis, characterization, and safe handling by leveraging established chemical principles and data from analogous compounds. It is imperative that future work on this molecule involves rigorous experimental validation of the proposed synthesis, spectroscopic characterization, and a thorough investigation into its biological activity and toxicological profile to unlock its full scientific potential.

References

-

PubChem. Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

-

Saeed, F., et al. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]

- Hobbs, W. E. (1969). Stabilized 2,4-dibromophenol and its production.

-

Kekäläinen, T., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link]

-

Wang, Y., et al. (2023). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. National Institutes of Health. [Link]

-

Oh, K. B., et al. (2008). Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives. PubMed. [Link]

-

Dizdar, E., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. [Link]

-

Möhlau and Uhlmann. (1943). 2,6-dibromo-4-nitrophenol. Organic Syntheses. [Link]

-

Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. MDPI. [Link]

-

López, P., et al. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. PubMed. [Link]

-

Li, R., et al. (2024). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Ecotoxicology and Environmental Safety. [Link]

-

Amarowicz, R. (2007). Antioxidant mechanism of phenolic compounds Flavonoids. ResearchGate. [Link]

- Scott, G. (1990). 2,4-Dimethyl-6-s-alkyl-phenols.

-

EFSA CONTAM Panel. (2024). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal. [Link]

-

Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University Department of Chemistry. [Link]

-

Lin, Y.-C., et al. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]

-

Ciesielski, S., et al. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. ResearchGate. [Link]

-

Gardner, P. D. (1953). The preparation of m-alkylphenols: mechanisms and reactions. BYU ScholarsArchive. [Link]

-

Wouters, J., et al. (2024). Antibacterial Activities of the Algal Bromophenol Methylrhodomelol Against Pseudomonas aeruginosa. Thieme Connect. [Link]

-

Taylor & Francis Online. Bromophenol – Knowledge and References. Taylor & Francis. [Link]

-

Cvetanović, A., et al. (2024). Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. MDPI. [Link]

-

Wikipedia. Bromine. Wikipedia. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. jscholaronline.org [jscholaronline.org]

- 3. US3454654A - Stabilized 2,4-dibromophenol and its production - Google Patents [patents.google.com]

- 4. Bromine - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 12. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermodynamic Solubility of 2,4-Dibromo-3-isopropyl-6-methylphenol

Executive Summary

Introduction to 2,4-Dibromo-3-isopropyl-6-methylphenol

2,4-Dibromo-3-isopropyl-6-methylphenol is a halogenated phenolic compound. While its specific applications are not widely documented in public literature, its structure—featuring a phenolic hydroxyl group, alkyl substituents, and bromine atoms—suggests its potential utility as an intermediate in organic synthesis, a building block for more complex molecules, or a research chemical for studying the effects of substitution on phenolic properties.

Understanding the physicochemical properties of such compounds is paramount for any application. Solubility, in particular, dictates the medium in which reactions can be performed, the methods for purification, and, in a pharmaceutical context, the potential for absorption, distribution, metabolism, and excretion (ADME).[2][3]

Compound Profile

A summary of the key identifiers and computed physicochemical properties for 2,4-Dibromo-3-isopropyl-6-methylphenol is presented below. The high calculated LogP value strongly suggests that the compound is lipophilic and likely possesses low aqueous solubility.

| Property | Value | Source |

| IUPAC Name | 2,4-dibromo-3-methyl-6-propan-2-ylphenol | PubChem[4] |

| Synonyms | 2,4-Dibromo-3-isopropyl-6-methylbenzenol | Santa Cruz Biotechnology |

| CAS Number | 70454-10-3, 52262-38-1 | PubChem |

| Molecular Formula | C₁₀H₁₂Br₂O | PubChem[4] |

| Molecular Weight | 308.01 g/mol | PubChem[4] |

| Computed XLogP3-AA | 4.4 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

Foundational Principles of Solubility Measurement

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution at thermodynamic equilibrium.[5] It is a critical parameter in both early-stage discovery and later-stage formulation development.[1]

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two commonly measured parameters:

-

Thermodynamic Solubility: This is the true equilibrium solubility where the dissolved solute is in equilibrium with the undissolved solid phase.[2][6] It is determined by adding an excess of the solid compound to a solvent and allowing sufficient time for equilibrium to be reached, a process that can take 24 hours or longer.[6][7] This is the most reliable and relevant value for formulation and biopharmaceutical studies.

-

Kinetic Solubility: This is often measured in high-throughput screening by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing precipitation.[8] This method is faster but can often overestimate the true thermodynamic solubility because it can lead to the formation of supersaturated solutions.[1]

This guide focuses exclusively on determining the thermodynamic solubility , which provides the most accurate and fundamental understanding of the compound's behavior.

Factors Influencing Phenol Solubility

The solubility of a substituted phenol like 2,4-Dibromo-3-isopropyl-6-methylphenol is governed by a complex interplay of intrinsic and extrinsic factors. As a general rule for brominated phenols, an increase in bromine substitution leads to a decrease in aqueous solubility.[9]

Caption: Key factors influencing the solubility of phenolic compounds.

-

pH and pKa: Phenols are weakly acidic. At a pH below the compound's pKa, the neutral (non-ionized) form dominates, which is typically less water-soluble. At a pH above the pKa, the compound deprotonates to form the more soluble phenolate anion.[10] Therefore, solubility measurements must be conducted in buffered solutions with a final pH reading reported.

-

Temperature: The solubility of most solid compounds, including phenols, increases with temperature.[10] Experiments should be performed at a controlled temperature, typically 25 °C or 37 °C for pharmaceutical applications.[11]

-

Solvent System: The choice of solvent (e.g., water, buffers, organic co-solvents) is the most critical factor. For drug development, biorelevant media like Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF) are often used.[12]

Experimental Protocol: Thermodynamic Solubility via Saturation Shake-Flask Method

The saturation shake-flask method is the most reliable technique for determining equilibrium solubility and is recommended by regulatory bodies like the USP.[1][11] The following protocol is a self-validating system designed to generate accurate data for 2,4-Dibromo-3-isopropyl-6-methylphenol.

Materials and Equipment

-

2,4-Dibromo-3-isopropyl-6-methylphenol (solid powder)

-

Analytical balance

-

Glass vials (e.g., 1.5-4 mL) with screw caps

-

Solvent of choice (e.g., 0.1 M phosphate buffer, pH 7.4)[6]

-

Thermomixer, orbital shaker, or vial roller system capable of maintaining constant temperature (e.g., 25 °C)[3][6]

-

Calibrated pH meter

-

Syringes and filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and appropriate mobile phase for HPLC analysis

Experimental Workflow Diagram

Caption: Step-by-step workflow for the shake-flask solubility assay.

Detailed Step-by-Step Methodology

-

Preparation: Accurately weigh an amount of solid 2,4-Dibromo-3-isopropyl-6-methylphenol that is in clear excess of its expected solubility into a glass vial (e.g., 1-2 mg).[6]

-

Causality: Using an excess of solid is the fundamental requirement for creating a saturated solution and ensuring that the final concentration represents the true thermodynamic equilibrium.[1][7] The presence of undissolved solid at the end of the experiment serves as a visual validation of saturation.

-

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.0 mL of pH 7.4 phosphate buffer) to the vial.[6]

-

Equilibration: Securely cap the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended for thermodynamic solubility.[6][7]

-

Causality: Short incubation times can lead to an underestimation of solubility as the system may not have reached equilibrium. Constant agitation ensures the entire solvent volume is continuously exposed to the solid, facilitating dissolution.

-

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle, or centrifuge the vials at high speed to pellet the undissolved material.

-

Causality: This step is crucial for ensuring that no solid particles are carried over during sampling, which would artificially inflate the measured concentration.

-

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a chemically compatible 0.22 µm filter into a clean analysis vial.

-

Trustworthiness: Filtration is a critical self-validating step. It physically removes any remaining microscopic solid particles, guaranteeing that the solution analyzed represents only the dissolved compound. Perform an initial rinse of the filter with a small amount of the sample to mitigate any potential binding of the analyte to the filter membrane.

-

-

pH Measurement: Measure the pH of the remaining saturated solution to confirm it has not significantly deviated from the initial buffer pH.[1]

-

Trustworthiness: This validates that the compound itself did not alter the properties of the medium, ensuring the measured solubility is relevant to the intended pH.

-

-

Quantification: Prepare a calibration curve from stock solutions of 2,4-Dibromo-3-isopropyl-6-methylphenol of known concentrations. Dilute the filtered sample appropriately and analyze both the sample and the standards via a validated HPLC-UV method.

-

Causality: HPLC-UV provides a selective and sensitive method for quantification.[3] A robust calibration curve is essential for converting the analytical signal (e.g., peak area) into an accurate concentration.

-

-

Data Reporting: Calculate the solubility in units of µg/mL or mg/mL. The report should include the solvent system used, the temperature of the experiment, the equilibration time, and the final measured pH of the saturated solution.

Conclusion

While specific experimental solubility data for 2,4-Dibromo-3-isopropyl-6-methylphenol is not found in the public domain, its molecular structure and high calculated LogP suggest low aqueous solubility. This guide provides the authoritative framework and a detailed, validated protocol for researchers to determine this crucial parameter accurately. By employing the gold-standard saturation shake-flask method, scientists can generate reliable thermodynamic solubility data, enabling informed decisions in chemical synthesis, process development, and pharmaceutical research. Adherence to the principles and steps outlined herein ensures data of the highest scientific integrity.

References

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

protocols.io. (2021). In-vitro Thermodynamic Solubility.

-

Solubility of Things. (n.d.). 4-Bromophenol.

-

BioDuro. (n.d.). ADME Solubility Assay.

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

United States Pharmacopeia. (2013). General Chapter <1092> The Dissolution Procedure: Development and Validation. USP-NF.

-

United States Pharmacopeia. (2016). General Chapter <1236> Solubility Measurements. USP-NF.

-

Evotec. (n.d.). Thermodynamic Solubility Assay.

-

Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter.

-

National Center for Biotechnology Information. (n.d.). 4-Bromophenol. PubChem Compound Database.

-

National Center for Biotechnology Information. (n.d.). Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. PubChem Compound Database.

-

Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry, 23(6), 1386-93.

-

Santa Cruz Biotechnology, Inc. (n.d.). 2,4-Dibromo-3-isopropyl-6-methylbenzenol.

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. evotec.com [evotec.com]

- 4. Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)- | C10H12Br2O | CID 641215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uspnf.com [uspnf.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. enamine.net [enamine.net]

- 9. academic.oup.com [academic.oup.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. uspnf.com [uspnf.com]

- 12. biorelevant.com [biorelevant.com]

An In-depth Technical Guide to 2,4-Dibromo-3-isopropyl-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,4-Dibromo-3-isopropyl-6-methylphenol, a halogenated aromatic organic compound. While specific peer-reviewed data on this exact molecule is limited, this document synthesizes available information from chemical databases and extrapolates established chemical principles to offer a scientifically grounded resource. The guide covers its chemical identity, proposed synthesis, expected spectroscopic characteristics, and potential areas of application based on the properties of structurally related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential utility of this and similar substituted phenols.

Chemical Identity and Properties

2,4-Dibromo-3-isopropyl-6-methylphenol is a substituted phenol characterized by the presence of two bromine atoms, an isopropyl group, and a methyl group on the benzene ring.

IUPAC Name and Synonyms

-

Systematic IUPAC Name: 2,4-dibromo-6-isopropyl-3-methylphenol.[1]

-

Alternative IUPAC Name: 2,4-dibromo-3-methyl-6-propan-2-ylphenol.[1]

-

Common Synonyms: While not widely used, logical synonyms include derivatives of m-cresol or thymol, such as 2,4-Dibromo-6-isopropyl-m-cresol.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Registry Number | 70454-10-3, 52262-38-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂Br₂O | [1][2][3] |

| Molecular Weight | 308.01 g/mol | [1][2][3] |

| Canonical SMILES | CC1=C(C(=C(C=C1Br)C(C)C)O)Br | |

| InChI Key | QHPNUEGQPHJYFW-UHFFFAOYSA-N | [1] |

Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| Appearance | Off-white to pale yellow solid | Typical for brominated phenols. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | > 300 °C | High due to molecular weight and polarity. |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane). | The non-polar alkyl and bromo substituents dominate the polarity of the hydroxyl group. |

| pKa | ~8-10 | The electron-withdrawing bromine atoms will increase the acidity of the phenolic proton compared to unsubstituted phenol. |

Proposed Synthesis

A definitive, published synthesis for 2,4-Dibromo-3-isopropyl-6-methylphenol is not available in the searched literature. However, a logical and efficient synthetic route can be proposed based on well-established principles of electrophilic aromatic substitution, specifically the bromination of a substituted phenol.

Retrosynthetic Analysis

The target molecule can be disconnected at the carbon-bromine bonds, suggesting a direct bromination of the precursor, 6-isopropyl-3-methylphenol.

Caption: Retrosynthetic analysis of the target compound.

Precursor Synthesis: 6-Isopropyl-3-methylphenol

The starting material, 6-isopropyl-3-methylphenol, is an isomer of thymol and can be synthesized via the isopropylation of m-cresol. This reaction is known to produce a mixture of isomers, including 4-isopropyl-3-methylphenol and 2-isopropyl-3-methylphenol.[4] Careful control of reaction conditions and purification by distillation or chromatography would be necessary to isolate the desired 6-isopropyl-3-methylphenol isomer.

Proposed Bromination Protocol

The hydroxyl and alkyl groups of the phenol ring are activating and ortho-, para-directing for electrophilic aromatic substitution. The positions ortho and para to the strongly activating hydroxyl group are the most susceptible to bromination.

Reaction Scheme:

Caption: Proposed bromination of 6-isopropyl-3-methylphenol.

Step-by-Step Methodology:

-

Dissolution: Dissolve one equivalent of purified 6-isopropyl-3-methylphenol in a suitable non-polar solvent, such as carbon tetrachloride or glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be conducted in a well-ventilated fume hood.

-

Bromine Addition: Slowly add two equivalents of elemental bromine (Br₂), dissolved in the same solvent, to the reaction mixture at room temperature with constant stirring. The addition should be dropwise to control the reaction rate and temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot will indicate product formation.

-

Work-up: Upon completion, the reaction mixture can be washed with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2,4-Dibromo-3-isopropyl-6-methylphenol.

Causality of Experimental Choices:

-

Solvent: A non-polar or moderately polar aprotic solvent is chosen to avoid the formation of a highly reactive bromonium ion (Br⁺), which can lead to over-bromination and the formation of 2,4,6-tribrominated byproducts.[5]

-

Stoichiometry: The use of two equivalents of bromine is crucial for the selective di-bromination at the two most activated and sterically accessible positions (positions 2 and 4).

-

Temperature: Room temperature is generally sufficient for the bromination of activated phenols. Lower temperatures could be employed to improve selectivity if needed.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, the expected spectroscopic data can be inferred from its structure.

¹H NMR Spectroscopy

-

Aromatic Proton (1H): A singlet is expected for the single proton on the aromatic ring, likely in the range of 7.0-7.5 ppm.

-

Phenolic Proton (1H): A broad singlet, the chemical shift of which will be concentration and solvent-dependent, typically between 4.5-6.0 ppm.

-

Isopropyl Group (7H): A septet for the methine proton (CH) around 3.0-3.5 ppm and a doublet for the six methyl protons (2 x CH₃) around 1.2-1.4 ppm.

-

Methyl Group (3H): A singlet for the methyl protons attached to the ring, likely in the range of 2.2-2.5 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield. The carbons attached to bromine will also be significantly shifted.

-

Isopropyl Carbons (2C): A signal for the methine carbon around 25-35 ppm and a signal for the two equivalent methyl carbons around 20-25 ppm.

-

Methyl Carbon (1C): A signal for the ring-attached methyl group around 15-20 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

-

C-H Stretch (aromatic): A sharp peak around 3000-3100 cm⁻¹.

-

C-H Stretch (aliphatic): Multiple sharp peaks in the 2850-2970 cm⁻¹ region.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) would appear as a cluster of peaks around m/z 306, 308, and 310, with relative intensities of approximately 1:2:1.

Potential Applications and Future Research

While no specific applications for 2,4-Dibromo-3-isopropyl-6-methylphenol have been documented, its structural features suggest potential utility in several areas of chemical and pharmaceutical research.

Antimicrobial and Antifungal Activity

Many substituted phenols, including isopropylmethylphenols, exhibit significant antimicrobial and bactericidal properties.[4] The presence of bromine atoms often enhances the biological activity of organic molecules. Therefore, it is plausible that this compound could be investigated as a potential antimicrobial or antifungal agent.

Synthetic Intermediate

This molecule could serve as a valuable intermediate in organic synthesis. The bromine atoms can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new functional groups and build more complex molecular architectures. The phenolic hydroxyl group can also be readily derivatized.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties, acting as radical scavengers. The electron-donating alkyl groups on the ring may contribute to this activity, although the electron-withdrawing bromine atoms could modulate this effect.

Workflow for Investigating Biological Activity:

Caption: A proposed workflow for the investigation of the biological properties of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Conclusion

2,4-Dibromo-3-isopropyl-6-methylphenol is a halogenated phenol for which detailed experimental data is not widely published. This guide has provided a comprehensive overview based on established chemical principles, including a plausible synthetic route and predicted spectroscopic data. The structural motifs present in this molecule suggest that it may hold potential as an antimicrobial agent, an antioxidant, or a versatile synthetic intermediate. Further experimental investigation is warranted to confirm its properties and explore its potential applications in medicinal chemistry and materials science.

References

-

MySkinRecipes. 2,4-Dibromo-3-isopropyl-6-methylphenol. [Link]

-

PubChem. Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)-. [Link]

-

Khan Academy. Bromination of Phenols. [Link] (Note: A generic, representative URL is used as the original link was to a YouTube video.)

Sources

- 1. Phenol, 2,4-dibromo-3-methyl-6-(1-methylethyl)- | C10H12Br2O | CID 641215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 70454-10-3|2,4-Dibromo-3-isopropyl-6-methylphenol|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. What is 4-Isopropyl-3-methylphenol?_Chemicalbook [chemicalbook.com]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to 2,4-Dibromo-3-isopropyl-6-methylphenol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-3-isopropyl-6-methylphenol, a halogenated derivative of thymol. The document details a feasible synthetic pathway for this compound, starting from the readily available precursor, 6-isopropyl-3-methylphenol. Key physicochemical properties are enumerated, offering a foundational dataset for research and development applications. Furthermore, this guide explores the potential biological significance of this compound within the broader context of brominated phenols, a class of molecules known for a wide array of bioactivities, including antioxidant and anticancer properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel phenol derivatives for potential therapeutic applications.

Introduction: The Rationale for Brominated Phenols in Drug Discovery

Phenolic compounds are a cornerstone of medicinal chemistry, with their inherent antioxidant properties and ability to interact with a multitude of biological targets. The strategic introduction of halogen atoms, particularly bromine, onto a phenolic scaffold can significantly modulate its physicochemical and pharmacological properties. Bromination can enhance lipophilicity, thereby improving membrane permeability, and can also influence the compound's metabolic stability and binding affinity to target proteins.

2,4-Dibromo-3-isopropyl-6-methylphenol (also known as 2,4-Dibromothymol) is a synthetic brominated phenol. While specific research on this particular molecule is limited, the broader class of bromophenols has garnered significant interest in the scientific community. Naturally occurring and synthetic bromophenols have demonstrated a range of promising biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. This guide aims to provide a detailed technical framework for the synthesis and initial characterization of 2,4-Dibromo-3-isopropyl-6-methylphenol, encouraging further investigation into its potential as a lead compound in drug discovery programs.

Synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol: A Mechanistic Approach

The synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol can be approached through the electrophilic aromatic substitution of a suitable phenolic precursor. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring susceptible to bromination.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 6-isopropyl-3-methylphenol as a suitable starting material. The target molecule can be obtained through a direct dibromination reaction.

Caption: Retrosynthetic analysis of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Proposed Synthetic Protocol

This protocol is based on established methods for the bromination of phenols.

Materials:

-

6-isopropyl-3-methylphenol

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (saturated, aqueous)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap (to neutralize HBr gas evolved), dissolve 6-isopropyl-3-methylphenol in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction is exothermic.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the excess bromine by the dropwise addition of an aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel and dilute with water. Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes) to yield 2,4-Dibromo-3-isopropyl-6-methylphenol as a crystalline solid.

Rationale Behind Experimental Choices

-

Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the phenol and can help to moderate the reactivity of bromine.

-

Temperature Control: The bromination of phenols is a highly exothermic and rapid reaction. Low-temperature control is crucial to prevent over-bromination and the formation of undesired byproducts.

-

Workup Procedure: The aqueous workup is designed to remove unreacted starting materials, reagents, and byproducts. The sodium thiosulfate quench neutralizes excess bromine, and the sodium bicarbonate wash removes acidic impurities.

Caption: Potential biological activities of 2,4-Dibromo-3-isopropyl-6-methylphenol.

Conclusion

2,4-Dibromo-3-isopropyl-6-methylphenol is a readily synthesizable compound with physicochemical properties that warrant further investigation for its potential applications in drug discovery. This guide provides a solid foundation for its synthesis and characterization. Based on the known bioactivities of related bromophenols, future research efforts should be directed towards a thorough evaluation of its antioxidant, anticancer, and other pharmacological properties. Such studies will be crucial in determining the therapeutic potential of this and other novel brominated phenols.

References

-

MySkinRecipes. (n.d.). 2,4-Dibromo-3-isopropyl-6-methylphenol. Retrieved from [Link]

An In-depth Technical Guide to 2,4-Dibromo-3-isopropyl-6-methylphenol Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Substituted and halogenated phenols represent a cornerstone in medicinal chemistry, with a rich history of application in pharmaceuticals and agrochemicals. Among these, brominated phenols, particularly those found in marine organisms, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of 2,4-dibromo-3-isopropyl-6-methylphenol and its derivatives, a class of compounds with considerable, yet underexplored, therapeutic potential. We will delve into rational synthetic strategies, explore the nuanced structure-activity relationships that govern their bioactivity, and elucidate their mechanisms of action across various biological targets. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering both theoretical insights and practical methodologies for advancing this promising class of molecules.

Introduction: The Significance of Substituted Phenols in Drug Discovery

Phenolic scaffolds are ubiquitous in both natural products and synthetic drugs, contributing significantly to their therapeutic efficacy. The hydroxyl group of a phenol can act as a hydrogen bond donor and acceptor, and the aromatic ring can engage in various non-covalent interactions, making it a privileged motif for molecular recognition of biological targets. The strategic placement of substituents on the phenolic ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic character, and steric hindrance, thereby modulating pharmacological activity and pharmacokinetic profiles.

Bromine, as a halogen substituent, is particularly intriguing. Its introduction into a phenolic structure can enhance biological activity through several mechanisms. The lipophilicity of the molecule is increased, which can improve membrane permeability. Furthermore, bromine can act as a bulky group to confer conformational rigidity and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

This guide focuses on the 2,4-dibromo-3-isopropyl-6-methylphenol core structure. The combination of dibromination with alkyl substituents (isopropyl and methyl) presents a unique chemical space with the potential for potent and selective biological activity.

Synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenol and its Analogs

While a specific, detailed protocol for the synthesis of 2,4-dibromo-3-isopropyl-6-methylphenol is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and published methods for structurally related compounds. The following proposed synthesis is a logical amalgamation of known procedures for the alkylation and bromination of phenols.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned as a two-step process starting from a readily available cresol derivative:

Caption: Proposed synthetic workflow for 2,4-dibromo-3-isopropyl-6-methylphenol.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Precursor - 3-isopropyl-6-methylphenol

The synthesis of the precursor, 3-isopropyl-6-methylphenol, can be achieved through the isopropylation of m-cresol.

-

Reaction: Friedel-Crafts alkylation of m-cresol with an isopropylating agent (e.g., isopropyl alcohol or 2-chloropropane) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid (e.g., H₂SO₄).

-

Rationale: The hydroxyl group of m-cresol is an ortho-, para-director. Isopropylation is expected to occur at the positions ortho and para to the hydroxyl group. Steric hindrance from the existing methyl group will influence the regioselectivity.

-

Procedure:

-

To a stirred solution of m-cresol in a suitable solvent (e.g., nitrobenzene or a non-polar solvent like hexane), add the Lewis acid catalyst portion-wise at a controlled temperature (typically 0-5 °C).

-

Slowly add the isopropylating agent to the reaction mixture, maintaining the temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to isolate 3-isopropyl-6-methylphenol.

-

Step 2: Bromination to Yield 2,4-Dibromo-3-isopropyl-6-methylphenol

The bromination of the substituted phenol precursor will yield the final product. A procedure for the bromination of a similar compound, 2-isopropylphenol, is described in patent WO2019209607A1 and can be adapted.

-

Reaction: Electrophilic aromatic substitution with molecular bromine.

-

Rationale: The hydroxyl and alkyl groups are activating and ortho-, para-directing. The positions ortho and para to the hydroxyl group are highly activated and susceptible to bromination. The reaction conditions can be controlled to achieve dibromination.

-

Procedure:

-

Dissolve the synthesized 3-isopropyl-6-methylphenol in a suitable solvent. A non-polar solvent like carbon tetrachloride or a polar aprotic solvent like acetonitrile can be used. The use of glacial acetic acid is also a common practice for phenol bromination[1].

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add a solution of molecular bromine (2 equivalents) in the same solvent dropwise with vigorous stirring. The reaction is typically rapid.

-

After the addition, allow the reaction to stir for a short period at low temperature, then warm to room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quench any excess bromine with a solution of sodium thiosulfate.

-

Extract the product into an organic solvent.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2,4-dibromo-3-isopropyl-6-methylphenol.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for 2,4-dibromo-3-isopropyl-6-methylphenol is scarce, the broader class of bromophenols exhibits a wide range of significant biological activities. The insights from these related compounds provide a strong foundation for predicting the potential therapeutic applications of our target molecule and its derivatives.

Antioxidant Activity

Bromophenols isolated from marine algae are well-documented for their potent antioxidant properties. This activity is crucial for combating oxidative stress, which is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation.

-

Mechanism of Action: The antioxidant activity of phenols stems from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance.

-

Structure-Activity Relationship:

-